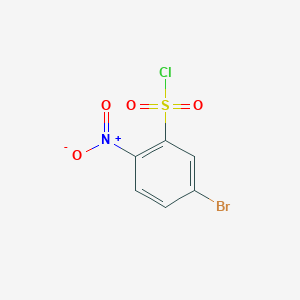
5-(2-Fluorophenyl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
Chemical Reactions Analysis
Triazines can participate in various reactions. They can act as bases due to the presence of nitrogen atoms. The fluorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Properties such as solubility, melting point, and boiling point can be influenced by minor changes in structure .Applications De Recherche Scientifique
Imaging and Diagnostic Applications
5-(2-Fluorophenyl)-1,2,4-triazin-3-amine and its derivatives show promise in imaging and diagnostics. A study on a related compound, 11C-CS1P1, which targets the sphingosine-1-phosphate receptor (S1PR) 1, highlights its potential in diagnosing and understanding multiple sclerosis and other conditions. The compound showed high specificity, promising results in inflammation evaluation, and a good correlation between brain uptake and S1PR1 RNA expression, suggesting its applicability in clinical populations for repeated measures and inflammation assessment (Brier et al., 2022).
Receptor Characterization and Drug Development
Compounds similar to 5-(2-Fluorophenyl)-1,2,4-triazin-3-amine are being explored for their selectivity and effectiveness in activating certain receptors. For instance, TPA023B, a compound with high affinity for specific gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, was studied for its receptor occupancy and potential use in conditions like anxiety and mood disorders. The study employed positron emission tomography (PET) to measure receptor occupancy, demonstrating the utility of such compounds in drug development and the potential for quantitative in vivo measurement of receptor occupancy (Laere et al., 2008).
Exploring Neurotransmitter Dynamics
Research involving compounds related to 5-(2-Fluorophenyl)-1,2,4-triazin-3-amine has also contributed to our understanding of neurotransmitter systems. A study using [18F]MPPF, a compound for 5-HT1A receptor imaging, demonstrated its potential for analyzing neurotransmitter dynamics such as serotonin levels in the brain. This research provided insights into the quantitative analysis of 5-HT1A receptor distribution and the potential for monitoring changes in endogenous serotonin levels, contributing to our understanding of psychiatric and neurodegenerative disorders (Passchier et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-4-2-1-3-6(7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYPLQMUAUUGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=NC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,2,4-triazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)







![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)

![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)

![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)
